3-Chloro-7-methoxyisoquinoline-4-carboxylic acid
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Overview
Description
3-Chloro-7-methoxyisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the seventh position, and a carboxylic acid group at the fourth position of the isoquinoline ring. It has a molecular formula of C11H8ClNO3 and a molecular weight of 237.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization to form the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Skraup synthesis or other cyclization methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-Chloro-7-methoxyisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure but lacks the chlorine and methoxy groups.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
3-Chloro-7-methoxyisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
3-chloro-7-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-2-3-8-6(4-7)5-13-10(12)9(8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
UZPDJVAASZXLGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C(=C2C=C1)C(=O)O)Cl |
Origin of Product |
United States |
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